2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

Catalog No.
S6573536
CAS No.
1211532-20-5
M.F
C10H11NO3
M. Wt
193.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxy...

CAS Number

1211532-20-5

Product Name

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2
2-Methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid (MCPCA) is a heterocyclic organic compound that belongs to the pyridine family, which has many applications in different fields of research and industry. This compound has a chemical formula C12H11NO3, and it is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs. In this paper, we will discuss the definition, physical, and chemical properties of MCPCA, its synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
MCPCA is a colorless to light yellow crystalline powder that is soluble in organic solvents but slightly soluble in water. It has a molecular weight of 217.2 g/mol, and its melting point is 126-130°C. MCPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is responsible for the hydrolysis of endocannabinoids. MCPCA has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects.
MCPCA has various physical and chemical properties that make it useful in different fields of research and industry. The compound has a moderate lipophilicity, which makes it easily absorbed through the skin and the gastrointestinal tract. The solubility of MCPCA in different solvents is important for its application in different experimental procedures. MCPCA is more soluble in polar solvents like acetone, ethanol, and methanol than in non-polar solvents like hexane, benzene, and toluene. The melting point of MCPCA is also crucial for its purification and isolation. In terms of its chemical properties, MCPCA is stable under normal laboratory conditions, but it is sensitive to high temperature, light, and acidic or basic conditions.
MCPCA can be synthesized using different methods, including the reaction of 3-aminocyclopentene-1-carboxylic acid with 2-methoxyacetophenone, followed by cyclization of the resulting intermediate. This approach results in a mixture of cis and trans isomers of MCPCA, which can be separated by chromatography. Another approach involves the reaction of 2-methoxybenzaldehyde with acrylonitrile in the presence of zinc chloride, followed by cyclization and decarboxylation of the resulting intermediate. The synthesized MCPCA can be characterized using various techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
Different analytical methods have been used to detect and quantify MCPCA in different matrices, including blood, plasma, urine, and tissue samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly used technique for the determination of MCPCA levels in biological matrices. Gas chromatography coupled with MS has also been used for the analysis of MCPCA in plasma and urine samples.
MCPCA has various biological properties that make it useful in different experimental settings. Inhibition of FAAH activity by MCPCA results in an increase in endocannabinoid levels in the brain and peripheral tissues, which has been shown to have neuroprotective effects. MCPCA has also been shown to have anti-inflammatory effects in different animal models of inflammation, including carrageenan-induced paw edema, formalin-induced paw edema, and the cotton pellet granuloma test. Furthermore, MCPCA has anxiolytic, anticonvulsant, and antinociceptive effects in different animal models.

The toxicity and safety of MCPCA in scientific experiments have been evaluated in different animal models. The compound has been shown to be well-tolerated at doses up to 1000 mg/kg in mice and rats. However, prolonged exposure to MCPCA may lead to hepatotoxicity, which is characterized by an increase in liver enzymes and histological changes in the liver tissue. To avoid toxicity, researchers should handle MCPCA with caution and follow safety guidelines for handling hazardous chemicals.

MCPCA has various applications in different fields of research, including neuroscience, pharmacology, and medicinal chemistry. As an inhibitor of FAAH activity, MCPCA has been used to study the role of endocannabinoids in different physiological and pathological processes, including pain, inflammation, anxiety, and depression. MCPCA has also been used as a starting material for the synthesis of different drugs, including FAAH inhibitors, antipsychotics, and antidepressants.
and Potential Implications
The current state of research on MCPCA indicates that the compound has various implications in different fields of research and industry. MCPCA has potential therapeutic applications in the treatment of different neurological and psychiatric disorders, including chronic pain, anxiety, and depression. Moreover, MCPCA can serve as a useful tool for studying the endocannabinoid system and its role in different physiological and pathological processes. Furthermore, MCPCA can be used in the synthesis of novel drugs with enhanced pharmacological properties.
Despite the potential of MCPCA in different fields of research and industry, there are some limitations that should be taken into consideration. First, the synthesis of MCPCA is a complex process, which requires specific reagents and conditions. Second, the biological properties of MCPCA are not fully understood, and further studies are needed to elucidate its mechanism of action and potential side effects. Third, the pharmacokinetics of MCPCA, including its absorption, distribution, metabolism, and excretion, need to be studied further to evaluate its safety and efficacy in humans. Fourth, the potential of MCPCA in different fields of research and industry needs to be explored further, including its use as a building block for the synthesis of different drugs and bioactive compounds.
1. Develop more efficient and scalable synthesis strategies for MCPCA
2. Investigate the use of MCPCA and other FAAH inhibitors in the treatment of different neurological and psychiatric disorders.
3. Study the pharmacokinetics of MCPCA in human subjects to evaluate its safety and efficacy as a therapeutic agent.
4. Explore the use of MCPCA as a building block for the synthesis of novel drugs with enhanced pharmacological properties.
5. Investigate the potential of MCPCA in other fields of research, such as materials science and environmental science.

Purity

95

Dates

Modify: 2023-08-25

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